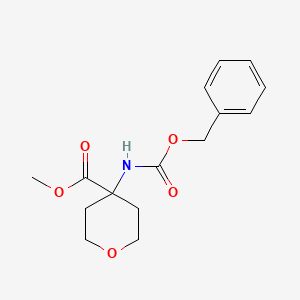
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,8-Dicloro-4-hidroxi-2-oxo-1,2-dihidroquinolin-3-il)acetamida es un compuesto que pertenece a la clase de derivados de quinolina. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en la investigación y el desarrollo farmacéutico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(6,8-Dicloro-4-hidroxi-2-oxo-1,2-dihidroquinolin-3-il)acetamida normalmente implica la acilación de derivados del ácido antranílico. Un método común incluye el uso de cloruro de etoximalonilo seguido de ciclación de Dieckmann para formar el núcleo de quinolina . Las condiciones de reacción a menudo requieren la presencia de un agente de condensación como la N,N'-diciclohexilcarbodiimida (DCC) para activar el grupo carboxilo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. La elección de disolventes y catalizadores es crucial para garantizar la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(6,8-Dicloro-4-hidroxi-2-oxo-1,2-dihidroquinolin-3-il)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar derivados de quinona.
Reducción: El grupo carbonilo se puede reducir para formar derivados de hidroxiquinolina.
Sustitución: Los átomos de cloro se pueden sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de hidroxiquinolina.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(6,8-Dicloro-4-hidroxi-2-oxo-1,2-dihidroquinolin-3-il)acetamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha estudiado por sus posibles propiedades antimicrobianas y antifúngicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(6,8-Dicloro-4-hidroxi-2-oxo-1,2-dihidroquinolin-3-il)acetamida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir las enzimas bacterianas, lo que lleva a la interrupción de las vías metabólicas esenciales. La presencia de átomos de cloro mejora su afinidad de unión a estos objetivos, convirtiéndolo en un potente agente antimicrobiano .
Comparación Con Compuestos Similares
Compuestos similares
Ciprofloxacina: Un antibiótico quinolónico bien conocido con potente actividad antimicrobiana.
Ácido nalidíxico: Un antibiótico quinolónico temprano utilizado para tratar infecciones del tracto urinario.
4-Hidroxiquinolina: Un compuesto con características estructurales y actividades biológicas similares.
Singularidad
N-(6,8-Dicloro-4-hidroxi-2-oxo-1,2-dihidroquinolin-3-il)acetamida es única debido a la presencia de dos átomos de cloro y un grupo hidroxilo, lo que mejora su actividad biológica y su afinidad de unión a los objetivos moleculares. Esto la convierte en un compuesto valioso en el desarrollo de nuevos agentes terapéuticos .
Propiedades
Número CAS |
64002-02-4 |
|---|---|
Fórmula molecular |
C11H8Cl2N2O3 |
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
N-(6,8-dichloro-4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-4(16)14-9-10(17)6-2-5(12)3-7(13)8(6)15-11(9)18/h2-3H,1H3,(H,14,16)(H2,15,17,18) |
Clave InChI |
YFJUCADGTRBSLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(C(=CC(=C2)Cl)Cl)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)
![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)


![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)




